An In-depth Technical Guide to PC Biotin-PEG3-NHS Ester: Structure, Properties, and Applications
An In-depth Technical Guide to PC Biotin-PEG3-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of PC Biotin-PEG3-NHS ester, a versatile photocleavable biotinylation reagent. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this reagent for various applications, including affinity purification, reversible biotinylation of proteins and other biomolecules, and the development of antibody-drug conjugates (ADCs).
Core Structure and Properties
PC Biotin-PEG3-NHS ester is a heterobifunctional crosslinker composed of three key functional moieties: a photocleavable (PC) biotin (B1667282), a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of components imparts specific functionalities that are highly valuable in bioconjugation and affinity-based applications.
The biotin group exhibits an exceptionally high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This property is the basis for its widespread use in affinity capture and purification. The inclusion of a photocleavable linker allows for the controlled release of the biotinylated molecule from its streptavidin-bound state upon exposure to UV light, typically in the 300-365 nm range.[1][2][3] This feature is particularly advantageous for the gentle elution of target molecules without the need for harsh denaturing conditions.
The PEG3 spacer is a hydrophilic polyethylene (B3416737) glycol chain that enhances the water solubility of the reagent and the resulting biotinylated molecule.[4][5] It also provides a flexible spacer arm that minimizes steric hindrance between the biotin moiety and the target molecule, facilitating efficient binding to streptavidin.[4][5]
The NHS ester is a reactive group that specifically targets primary amines (-NH2) present on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and other biomolecules to form a stable carbamate (B1207046) linkage.[1][2][3][5]
Chemical Structure
Caption: Molecular components of PC Biotin-PEG3-NHS ester.
Physicochemical Properties
The following table summarizes the key physicochemical properties of PC Biotin-PEG3-NHS ester.
| Property | Value | Reference(s) |
| Molecular Formula | C36H52N6O15S | [1][6] |
| Molecular Weight | ~840.9 g/mol | [1][6] |
| CAS Number | 2353409-93-3 | [1] |
| Purity | Typically >95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, water | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Experimental Protocols
This section provides detailed methodologies for the use of PC Biotin-PEG3-NHS ester in common laboratory procedures.
Biotinylation of Proteins
This protocol describes the general procedure for labeling a protein with PC Biotin-PEG3-NHS ester.
Materials:
-
PC Biotin-PEG3-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reagent: Immediately before use, dissolve PC Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved PC Biotin-PEG3-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Affinity Purification of Biotinylated Molecules
This protocol outlines the capture of a biotinylated molecule using streptavidin-conjugated beads.
Materials:
-
Biotinylated sample
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Photocleavage Buffer (e.g., PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin beads two to three times with the Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the biotinylated sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads (by centrifugation for agarose beads or using a magnetic stand for magnetic beads) and discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound molecules.
Photocleavage and Elution
This protocol details the release of the captured molecule from the streptavidin beads using UV light.
Materials:
-
Streptavidin beads with bound biotinylated molecule
-
UV lamp (365 nm)
-
Photocleavage Buffer (e.g., PBS)
Procedure:
-
Resuspension: After the final wash, resuspend the beads in an appropriate volume of Photocleavage Buffer.
-
Irradiation: Place the bead suspension under a 365 nm UV lamp. Irradiate for 5-30 minutes. The optimal irradiation time may vary depending on the sample and the intensity of the UV source.[1][2][3]
-
Elution: Pellet the beads and carefully collect the supernatant containing the released target molecule. The elution can be repeated to maximize recovery.
Applications and Workflows
PC Biotin-PEG3-NHS ester is a valuable tool in a variety of research and development applications.
Reversible Affinity Purification
The primary application of this reagent is in the affinity purification of proteins, nucleic acids, and other biomolecules. The ability to release the captured molecule under mild, UV-induced conditions preserves its native structure and function, which is critical for downstream applications.
Caption: Workflow for affinity purification.
Antibody-Drug Conjugates (ADCs)
PC Biotin-PEG3-NHS ester can be used as a cleavable linker in the development of ADCs. In this context, the NHS ester is used to conjugate the linker to an antibody. A cytotoxic drug can be attached to the biotin end of the molecule. The photocleavable linker allows for the site-specific release of the drug upon light activation, offering a potential strategy for targeted cancer therapy.
Caption: ADC synthesis and action workflow.
Other Applications
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Reversible Biotinylation: For applications where the biotin tag needs to be removed after a specific step.
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Photo-responsive Surfaces: Functionalization of surfaces for the light-controlled attachment and detachment of biomolecules.[5]
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Controlled Drug Delivery: Development of light-triggered drug release systems.[5]
Conclusion
PC Biotin-PEG3-NHS ester is a powerful and versatile tool for researchers in various fields of life sciences and drug development. Its unique combination of a high-affinity biotin tag, a photocleavable linker, a hydrophilic spacer, and an amine-reactive group enables a wide range of applications, from the gentle purification of sensitive biomolecules to the innovative design of targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in your research endeavors.
